N,N-Dibenzyldaunorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyldaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its enhanced efficacy and reduced cardiotoxicity compared to its parent compound, daunorubicin . It is primarily studied for its potential as a prodrug, which means it can be metabolized into active compounds within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyldaunorubicin involves the benzylation of daunorubicin. This process typically includes the reaction of daunorubicin with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-pressure liquid chromatography (HPLC) is often used for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyldaunorubicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions convert the compound into its reduced form, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Benzyl chloride, in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various glycosidic derivatives such as N-benzyldaunorubicin and daunorubicin, along with their 13-dihydro derivatives .
Scientific Research Applications
N,N-Dibenzyldaunorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism and pharmacokinetics of anthracyclines.
Biology: The compound is studied for its effects on cellular processes and its potential as a prodrug.
Medicine: It is primarily researched for its anticancer properties, particularly its efficacy against leukemia.
Industry: The compound is used in the development of new drug formulations and delivery systems.
Mechanism of Action
N,N-Dibenzyldaunorubicin exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication.
Prodrug Activation: The compound is metabolized into active derivatives that exert cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Daunorubicin: The parent compound, known for its potent anticancer properties but higher cardiotoxicity.
Doxorubicin: Another anthracycline with similar mechanisms of action but different pharmacokinetics.
Nogalamycin: An anthracycline with distinct structural features and biological activities.
Uniqueness: N,N-Dibenzyldaunorubicin stands out due to its reduced cardiotoxicity and enhanced efficacy as a prodrug. Its ability to be metabolized into active compounds makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C41H41NO10 |
---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
9-acetyl-7-[4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3 |
InChI Key |
VUEZAPSQNPGLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |
Synonyms |
N,N-dibenzyldaunorubicin N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.